

# Clinical Application Notes: Pilaralisib in Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

[Get Quote](#)

**Pilaralisib** (SAR245408) is an oral, reversible, and highly selective **pan-class I phosphoinositide 3-kinase (PI3K) inhibitor** [1]. It inhibits all class I PI3K isoforms (PI3K $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ ) [2]. The PI3K pathway is a crucial intracellular signaling axis that regulates cell growth, survival, and metabolism, and is frequently dysregulated in cancer [3] [4].

## Formulations and Recommended Phase II Doses

Clinical trials investigated different formulations of **pilaralisib**. The table below summarizes the key formulations and established doses [5] [6] [1].

Table 1: **Pilaralisib** Formulations and Recommended Phase II Doses

| Formulation           | Recommended Phase II Dose (RP2D) | Key Characteristics & Findings                                                                                 |
|-----------------------|----------------------------------|----------------------------------------------------------------------------------------------------------------|
| Capsule (Polymorph A) | 600 mg once daily                | Maximum Tolerated Dose (MTD) established in initial phase I trials [5].                                        |
| Tablet (Polymorph A)  | 400 mg once daily                | Provided higher systemic exposure; RP2D based on pharmacokinetic data matching exposure of 600 mg capsule [5]. |

| Formulation          | Recommended Phase II Dose (RP2D) | Key Characteristics & Findings                                                                          |
|----------------------|----------------------------------|---------------------------------------------------------------------------------------------------------|
| Tablet (Polymorph E) | 600 mg once daily                | A more thermodynamically stable form; exposure was similar to 400 mg Tablet-A and 600 mg Capsule-A [6]. |

## Clinical Efficacy and Safety Profile

**Pilaralisib** was evaluated as a monotherapy and in combination with standard chemotherapy. The overall efficacy in solid tumors was modest.

Table 2: Summary of Efficacy from Key Clinical Trials in Solid Tumors

| Study Population | Regimen | Best Overall Response (RECIST) | Progression-Free Survival (Median) |
|------------------|---------|--------------------------------|------------------------------------|
|------------------|---------|--------------------------------|------------------------------------|

| Advanced Solid Tumors (N=22) [5] | **Pilaralisib** Tablet (100-600 mg QD) | **PR: 11.1% (2/18)** SD: 33.3% (6/18) PD: 55.6% (10/18) | 1.9 months | | Advanced Solid Tumors (N=58) [7] | **Pilaralisib** + Paclitaxel/Carboplatin | **PR: 13.5% (7/52)** SD: 48.1% (25/52) | 3.2 months | | Advanced/Recurrent Endometrial Carcinoma (N=67) [1] | **Pilaralisib** (600 mg Capsule or 400 mg Tablet QD) | **ORR: 6% (4/67)** (2 CRs, 2 PRs) | Not specified |

- **Safety Profile:** The most common treatment-related adverse events (AEs) across studies were consistent with the known class effects of PI3K inhibitors [5] [7]. These included:
  - **Gastrointestinal toxicities:** Diarrhea, nausea, vomiting.
  - **Metabolic effects:** Hyperglycemia.
  - **General disorders:** Fatigue, decreased appetite.
  - **Dermatological effects:** Rash.
- **Combination Therapy:** The addition of **pilaralisib** to paclitaxel and carboplatin did not appear to enhance antitumor activity beyond what would be expected from chemotherapy alone, and this combination is no longer being investigated in solid tumors [7].

## Detailed Experimental Protocols

## Phase I Monotherapy Trial Design

This protocol outlines the design used to establish the safety and recommended phase II dose of **pilaralisib** tablets [5].

- **Objective:** Primary endpoints were to determine the Maximum Tolerated Dose (MTD) and safety profile. Secondary and exploratory endpoints included pharmacokinetics, pharmacodynamics, and efficacy [5].
- **Patient Population:** Adults ( $\geq 18$  years) with histologically confirmed metastatic or unresectable solid tumors. ECOG performance status  $\leq 2$ . Excluded patients previously treated with a PI3K inhibitor [5].
- **Study Design:**
  - **Dosing:** Oral **pilaralisib** tablets once daily at doses ranging from 100 mg to 600 mg in continuous 28-day cycles.
  - **Dose-Limiting Toxicity (DLT) Evaluation Window:** The first 28-day cycle.
  - **Tumor Assessment:** Tumor response was evaluated using **RECIST 1.0** criteria [5].
- **Key Assessments:**
  - **Safety:** Continuous monitoring of adverse events, graded according to NCI CTCAE v3.0.
  - **Pharmacokinetics (PK):** Serial blood sampling to determine peak plasma concentration ( $C_{\text{max}}$ ) and area under the curve (AUC).
  - **Efficacy:** Tumor imaging performed at baseline and at regular intervals thereafter, with responses confirmed by repeat assessment no less than 4 weeks later [5] [8].

## RECIST 1.0 Response Evaluation Criteria

The Response Evaluation Criteria in Solid Tumors (RECIST) is a standardized system to define tumor response in clinical trials. Below are the core definitions for RECIST 1.0 [8].

Table 3: RECIST 1.0 Response Criteria Definitions

| Response Category             | Definition for Target Lesions        | Definition for Non-Target Lesions                                                 |
|-------------------------------|--------------------------------------|-----------------------------------------------------------------------------------|
| <b>Complete Response (CR)</b> | Disappearance of all target lesions. | Disappearance of all non-target lesions and normalization of tumor marker levels. |

| Response Category               | Definition for Target Lesions                                                                                                                    | Definition for Non-Target Lesions                                                         |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| <b>Partial Response (PR)</b>    | ≥30% decrease in the sum of the longest diameters (LD) of target lesions, taking baseline sum LD as reference.                                   | Persistence of one or more non-target lesion(s) or maintained elevation of tumor markers. |
| <b>Stable Disease (SD)</b>      | Neither sufficient shrinkage to qualify as PR nor sufficient increase to qualify as PD.                                                          |                                                                                           |
| <b>Progressive Disease (PD)</b> | ≥20% increase in the sum of the LD of target lesions, taking the smallest sum LD recorded since treatment started, or appearance of new lesions. | Unequivocal progression of existing non-target lesions or appearance of new lesions.      |

- **Best Overall Response:** This is determined from the start of treatment until disease progression, integrating responses in both target and non-target lesions. CR or PR must be confirmed by a repeat assessment at least 4 weeks after criteria are first met [8].

## Pharmacodynamic Biomarker Analysis

This protocol describes biomarker analyses performed in clinical trials to assess the pharmacodynamic impact of **pilaralisib** on its target pathway [5] [7].

- **Objective:** To demonstrate evidence of PI3K pathway inhibition in patient tissue.
- **Methodology:**
  - **Tumor Biopsies:** Paired tumor biopsies (pre-treatment and on-treatment) were collected from a subset of patients.
  - **Immunohistochemistry (IHC):** Tissue sections were stained using specific antibodies (e.g., anti-pAKT, anti-pS6) to detect changes in phosphorylation levels of key PI3K pathway components [7].
  - **Digital Droplet PCR (ddPCR):** Used to analyze formalin-fixed, paraffin-embedded (FFPE) tumor tissue for copy number alterations in a 12-gene panel (including PIK3CA, EGFR, MET) to explore potential biomarkers of response [5].
- **Outcome:** In the combination study, serial tumor biopsies from two patients showed moderate inhibition of the PI3K pathway (e.g., 67-76% reduction in pAKT) and the MAPK pathway [7].

## **Pilaralisib** Mechanism of Action and Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of **pilaralisib**.



[Click to download full resolution via product page](#)

**Pilaralisib** is a reversible ATP-competitive inhibitor that targets the catalytic subunit of class I PI3Ks. It inhibits the conversion of PIP2 to PIP3, thereby preventing the downstream activation of AKT and mTORC1, key drivers of cellular proliferation and survival [1] [4]. This mechanism was the rationale for its investigation in cancers with frequent PI3K pathway activation, such as endometrial carcinoma [1].

## Conclusion for Researchers

Clinical data indicates that **pilaralisib** monotherapy, while tolerable, demonstrated only modest antitumor activity in advanced solid tumors. Its development in oncology has been discontinued. The compiled protocols for RECIST evaluation and pharmacodynamic analysis remain valuable for the clinical development of other targeted agents, particularly PI3K pathway inhibitors. Future efforts in this field are focused on developing inhibitors with greater selectivity, exploring combination strategies to overcome resistance, and identifying robust biomarkers to select patients most likely to benefit from therapy [4] [9].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Phase II study of the PI3K inhibitor pilaralisib (SAR245408 [sciencedirect.com]
2. inhibits the replication of enteroviruses by targeting the... Pilaralisib [virologyj.biomedcentral.com]
3. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways ... [pmc.ncbi.nlm.nih.gov]
4. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]
5. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan-Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
6. Phase I safety and pharmacokinetic dose-escalation study of pilaralisib polymorph E, a phosphoinositide 3-kinase inhibitor in tablet formulation, in patients with solid tumors or lymphoma -

PubMed [pubmed.ncbi.nlm.nih.gov]

7. Phase I Dose-Escalation Study of Pilaralisib (SAR245408 ... [pmc.ncbi.nlm.nih.gov]

8. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]

9. PI3K inhibitors: review and new strategies - RSC Publishing [pubs.rsc.org]

To cite this document: Smolecule. [Clinical Application Notes: Pilaralisib in Solid Tumors]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b547960#pilaralisib-recist-response-evaluation-solid-tumors]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com